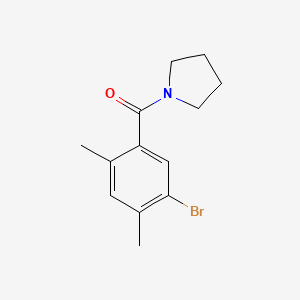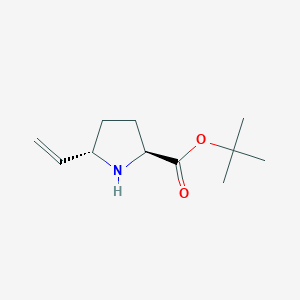
(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The core structure of 1,8-naphthyridine is found in various pharmaceutical agents, making it a significant target for synthetic chemists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed synthesis, which provides higher yields and better control over reaction conditions. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
Analyse Des Réactions Chimiques
Types of Reactions: (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antibacterial and anticancer properties.
Medicine: It is a core structure in several pharmaceutical agents used to treat bacterial infections and other diseases.
Mécanisme D'action
The mechanism of action of (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA polymerase, thereby preventing bacterial DNA replication and leading to cell death. In cancer cells, it may induce apoptosis by interfering with DNA repair mechanisms .
Comparaison Avec Des Composés Similaires
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core.
Nalidixic acid: An antibacterial agent that inhibits bacterial DNA gyrase.
2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives: These compounds exhibit potent gastric antisecretory properties.
Uniqueness: (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound for both research and industrial purposes .
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-(2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c13-8(14)5-7-4-6-2-1-3-11-9(6)12-10(7)15/h1-4H,5H2,(H,13,14)(H,11,12,15) |
Clé InChI |
UIVNJVAHQCODBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=O)C(=C2)CC(=O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)


![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)










